(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate
Overview
Description
“(S)-Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate” is a chemical compound with the molecular formula C7H13BrO4S. It has a molecular weight of 273.145 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCOC(=O)C(C)(CCBr)S(=O)(=O)C
and the InChI string InChI=1S/C7H13BrO4S/c1-7(4-5-8,6(9)12-2)13(3,10)11/h4-5H2,1-3H3
.
Scientific Research Applications
Synthesis and Chemical Transformations
- Intermediate for Anti-Inflammatory Medicines : A study highlighted the synthesis of 4-phenyl-2-butanone, an important medium for synthesizing medicines for inflammation reduction, showcasing the relevance of similar ethyl esters in medicinal chemistry (Jiangli Zhang, 2005).
- Biocommodity Chemical Production : Research on producing 2-butanol and butanone in Saccharomyces cerevisiae indicates the potential of using sulfone-containing esters in biofuel and biocommodity chemical production, emphasizing their role in bioengineering applications (Payam Ghiaci, J. Norbeck, C. Larsson, 2014).
- Organic Synthesis : A study on the synthesis of [1,2,3]Triazolo[1,5-a]quinoline through reactions involving similar ethyl sulfone compounds illustrates the utility of such molecules in facilitating complex organic transformations and synthesizing heterocyclic compounds, which are often pivotal in pharmaceutical development (N. Pokhodylo, M. Obushak, 2019).
Solubility and Thermodynamic Studies
- Solubility and Thermodynamics : The solubility of 1-methyl-4-(methylsulfonyl)benzene in various solvents was studied, offering insights into the solubility characteristics of sulfone compounds, which can be critical for their purification and application in chemical syntheses (Jian Xu, Shuo Han, Yang Cong, Cunbin Du, Chao Cheng, Jian Wang, Hongkun Zhao, 2016).
Properties
IUPAC Name |
ethyl (2S)-4-bromo-2-methyl-2-methylsulfonylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO4S/c1-4-13-7(10)8(2,5-6-9)14(3,11)12/h4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDIKYRQXJWIIX-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(CCBr)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@](C)(CCBr)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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